L-Serine-13C3,15N
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Overview
Description
L-Serine-13C3,15N is an isotopically labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine-13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 and nitrogen-15 sources. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized fermentation conditions to maximize the yield and isotopic enrichment. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Serine-13C3,15N undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxypyruvate.
Reduction: Formation of serinol.
Substitution: Formation of derivatives like phosphoserine
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves phosphorylating agents like phosphoric acid or its derivatives
Major Products
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Phosphoserine
Scientific Research Applications
L-Serine-13C3,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in metabolic studies and drug development.
Industry: Employed in the synthesis of labeled compounds for various applications .
Mechanism of Action
L-Serine-13C3,15N exerts its effects by participating in metabolic pathways similar to its non-labeled counterpart. It is involved in the synthesis of proteins, nucleotides, and other biomolecules. The isotopic labeling allows for the tracking of these processes using analytical techniques like NMR spectroscopy. The molecular targets include enzymes involved in serine metabolism, such as serine hydroxymethyltransferase .
Comparison with Similar Compounds
Similar Compounds
L-Serine-13C3: Labeled with carbon-13 only.
L-Serine-15N: Labeled with nitrogen-15 only.
L-Serine-13C3,15N,2,3,3-d3: Labeled with carbon-13, nitrogen-15, and deuterium .
Uniqueness
This compound is unique due to its dual isotopic labeling, which provides more detailed information in analytical studies compared to single-labeled compounds. This makes it particularly valuable in complex metabolic and structural studies .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
109.064 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-UVYXLFMMSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
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